molecular formula C14H20N4O4S B2760831 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide CAS No. 2034453-31-9

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide

Cat. No.: B2760831
CAS No.: 2034453-31-9
M. Wt: 340.4
InChI Key: KHJCGPRNOVUKSZ-UHFFFAOYSA-N
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Description

The compound N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide features a benzo[c][1,2,5]thiadiazole 1,1-dioxide core substituted with a 3-methyl group and an ethyl-linked morpholine-4-carboxamide side chain. The morpholine moiety enhances solubility and may modulate pharmacokinetic properties, while the dioxido group improves stability compared to nitroso or sulfonamide analogs .

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-16-12-4-2-3-5-13(12)18(23(16,20)21)7-6-15-14(19)17-8-10-22-11-9-17/h2-5H,6-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJCGPRNOVUKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide generally follows a multi-step protocol:

  • Step 1: : Synthesize the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole core by subjecting a benzothiadiazole derivative to oxidation with appropriate reagents.

  • Step 2: : Functionalize the thiadiazole core by introducing the ethyl linker through alkylation reactions under controlled temperature and solvent conditions.

  • Step 3: : Couple the functionalized thiadiazole intermediate with morpholine-4-carboxamide using amide bond-forming reactions facilitated by coupling agents such as carbodiimides, typically in an anhydrous solvent environment.

Industrial Production Methods

Scaling up for industrial production may involve optimized reaction parameters such as:

  • Use of high-throughput reactors to ensure consistent yields.

  • Process intensification to minimize reaction times and energy input.

  • Implementation of greener solvents and catalysts to adhere to environmental regulations.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide is susceptible to various chemical transformations:

  • Oxidation: : The thiadiazole ring can undergo further oxidation to yield sulfone derivatives.

  • Reduction: : The carboxamide group may be reduced to amines under hydride conditions.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the thiadiazole and morpholine moieties.

Common Reagents and Conditions Used

  • Oxidation: : Peroxides, m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride, borane complexes.

  • Substitution: : Halogenating agents, Grignard reagents.

Major Products Formed from These Reactions

  • Oxidation Products: : Sulfone derivatives.

  • Reduction Products: : Primary and secondary amines.

  • Substitution Products: : Various substituted morpholine and thiadiazole derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of complex organic molecules.

  • Serves as a ligand in coordination chemistry due to its ability to form stable complexes.

Biology

  • Investigated for its potential as an enzyme inhibitor in biochemical assays.

  • Acts as a molecular probe in studying cellular pathways.

Medicine

  • Explored for its antimicrobial and anticancer properties.

  • Functions as a scaffold in drug design for targeting specific biological receptors.

Industry

  • Utilized in the development of advanced materials with unique electronic properties.

  • Employed as a stabilizing agent in polymer science.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. Its mechanism of action can involve:

  • Inhibition of specific enzymes by binding to their active sites, thus blocking substrate access.

  • Modulation of receptor activity, either agonistically or antagonistically, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Benzoheterocyclic Core Modifications

Benzo[c][1,2,5]oxadiazole Derivatives

Compound XV (4-nitro-7-(4-(prop-2-yn-1-yl)piperazin-1-yl)benzo[c][1,2,5]oxadiazole) replaces the sulfur atom in the thiadiazole ring with oxygen, forming an oxadiazole core. Compound XV demonstrated activity as a butyrylcholinesterase inhibitor, synthesized via click chemistry (azide-alkyne cycloaddition) .

Property Target Compound Compound XV (Oxadiazole)
Core Heteroatoms S, N O, N
Key Substituents 3-methyl, morpholine 4-nitro, propargyl-piperazine
Bioactivity Inferred antimicrobial/antitumor Butyrylcholinesterase inhibition
Synthesis Method Not reported Click chemistry
Benzo[e]thiazine 1,1-Dioxides

Compound 7 (3-dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide) shares the dioxidized sulfur heterocycle but positions the heteroatoms differently (1,2-thiazine vs. 1,2,5-thiadiazole). This structural variation impacts ring strain and electronic distribution, which may influence metabolic stability .

Morpholine-Containing Derivatives

Compound 52 (a complex morpholine-4-carboxamide fused to cyclopropacyclopentapyrazole) highlights the role of the morpholine group in enhancing solubility and target engagement. The ethyl linker in the target compound may confer flexibility, enabling optimal binding compared to rigid fused-ring systems in Compound 52 .

Thiadiazole Derivatives with Bioactive Substituents

1,3,4-Thiadiazoles

1,3,4-Thiadiazole derivatives (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides) exhibit antimicrobial and antitumor activities due to their planar structure and ability to interact with DNA or enzymes.

Property Target Compound 1,3,4-Thiadiazole Derivatives
Thiadiazole Isomer 1,2,5 1,3,4
Key Substituents Morpholine, methyl Trichloroethyl, phenylamino
Bioactivity Inferred broad-spectrum Confirmed antimicrobial/antitumor
Synthesis Not reported Cyclization with iodine/Et₃N
Nitroso-Functionalized Thiadiazoles

N-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)nitrous amide contains a nitroso group, which is associated with mutagenicity risks. The target compound’s dioxido group avoids this liability while maintaining electronic effects .

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